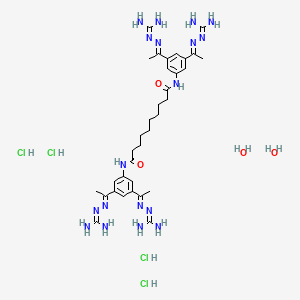

Semapimod hydrochloride dihydrate

Description

Properties

CAS No. |

872830-76-7 |

|---|---|

Molecular Formula |

C34H62Cl2N18O6 |

Molecular Weight |

889.89 |

IUPAC Name |

Decanediamide, N1,N10-bis(3,5-bis(1-(2-(aminoiminomethyl)hydrazinylidene)ethyl)phenyl)-, hydrochloride, hydrate (1:2:4) |

InChI |

InChI=1S/C34H52N18O2.2ClH.4H2O/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);2*1H;4*1H2/b45-19+,46-20+,47-21+,48-22+;;;;;; |

InChI Key |

KAMCPCQWHXZEMM-OBDKKVINSA-N |

SMILES |

O=C(NC1=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C1)CCCCCCCCC(NC2=CC(/C(C)=N/NC(N)=N)=CC(/C(C)=N/NC(N)=N)=C2)=O.[H]Cl.[H]Cl.[H]O[H].[H]O[H].[H]O[H].[H]O[H] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Semapimod hydrochloride dihydrate; CNI1493; CNI-1493; CNI1493; AXD-455; AXD 455; AXD455; AIDS121302; AIDS-121302 |

Origin of Product |

United States |

Preclinical Pharmacological Profiles and Efficacy in Model Systems

In Vitro Cellular Responses and Specificity

Anti-inflammatory Effects in Macrophage and Monocyte Cell Lines

Semapimod (B1236278) demonstrates significant anti-inflammatory effects in macrophage and monocyte cell lines by inhibiting the production of key inflammatory mediators. It was initially designed to limit nitric oxide production by interfering with arginine transport in inflammatory macrophages. wikipedia.org However, subsequent research revealed that it suppresses nitric oxide synthesis at concentrations tenfold lower than those required to inhibit arginine uptake, suggesting a more complex and potent mechanism of action. wikipedia.org

The compound effectively inhibits the synthesis of proinflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). medchemexpress.com This cytokine suppression is linked to its ability to inhibit the activation of p38 MAP kinase. wikipedia.org In macrophages, Semapimod leads to a significant reduction in p38-MAPK phosphorylation and downregulates the gene expression of several proinflammatory chemokines, such as macrophage inflammatory protein-1alpha and monocyte chemoattractant protein-1. medchemexpress.com

Influence on Endothelial Cell Function

Preclinical evidence indicates that Semapimod inhibits inflammatory responses in endothelial cells. nih.gov The activation of endothelial cells is a critical step in the inflammatory cascade, leading to the expression of cellular adhesion molecules and facilitating the recruitment of leukocytes to sites of inflammation. While detailed studies on the specific effects of Semapimod on endothelial adhesion molecule expression are not extensively documented in the available literature, its established role as an inhibitor of p38 MAPK and Toll-like receptor signaling suggests a plausible mechanism for mitigating endothelial activation.

Immunomodulatory Activity in Dendritic Cells

Semapimod exerts immunomodulatory effects on dendritic cells, primarily by interrupting the signaling pathways essential for their activation and function. nih.gov Dendritic cells are potent antigen-presenting cells that link innate and adaptive immunity, and their activity is heavily reliant on Toll-like receptors (TLRs).

The principal molecular target of Semapimod is gp96, a chaperone protein in the endoplasmic reticulum that is crucial for the proper folding and trafficking of TLRs. nih.gov By inhibiting gp96, Semapimod impairs the biogenesis of multiple TLRs, including TLR4 and TLR9. nih.gov This action prevents the cell surface recruitment of the MyD88 adapter protein, which is one of the earliest and most critical events in the TLR signaling cascade. nih.govnih.gov Consequently, Semapimod disrupts the ability of dendritic cells to respond to pathogen-associated molecular patterns, thereby modulating downstream immune responses.

Interactions with Intestinal Epithelioid Cells (IECs)

In studies utilizing the rat IEC-6 intestinal epithelioid cell line, Semapimod has been shown to be a potent inhibitor of inflammation triggered by TLR ligands. nih.govmiami.edu It effectively blocks the activation of the p38 MAPK and NF-κB signaling pathways and prevents the induction of cyclooxygenase-2 (COX-2) in response to these stimuli. nih.govnih.gov

The compound demonstrates specific and potent inhibition of TLR4 signaling, with a half-maximal inhibitory concentration (IC50) of approximately 0.3 μM. nih.govmedchemexpress.comnih.gov This effect is achieved through the direct targeting of the TLR chaperone gp96. Semapimod inhibits the ATPase activity of gp96, which disrupts its function and leads to the retention of TLR4 and TLR9 within the perinuclear space, effectively preventing their transport to the cell surface where they would normally initiate an immune response. nih.govresearchgate.net The inhibition of TLR signaling by Semapimod is notably rapid, proving effective even when administered concurrently with a TLR ligand like lipopolysaccharide (LPS). nih.govnih.gov

| Target Pathway/Molecule | Cell Line | Effect | IC50 Value | Source |

|---|---|---|---|---|

| TLR4 Signaling | Rat IEC-6 | Inhibition | ~0.3 µM | nih.govnih.gov |

| gp96 ATPase Activity | In Vitro (Purified Protein) | Inhibition | ~0.2-0.4 µM | nih.govmedchemexpress.com |

Inhibition of Glioblastoma Cell Invasion Mediated by Microglia

Semapimod has demonstrated selective efficacy in targeting the tumor-supportive functions of microglia in the context of glioblastoma. medkoo.com In vitro studies have shown that Semapimod potently inhibits the invasion of GL261 glioblastoma cells when that invasion is stimulated by microglia. medchemexpress.com

Crucially, Semapimod does not affect glioblastoma cell invasion that is stimulated by serum, nor does it have a significant impact on microglia-stimulated proliferation of glioblastoma cells. medchemexpress.com This highlights the compound's specificity for interfering with the functions of microglia and macrophages, rather than acting as a direct cytotoxic agent on the cancer cells themselves. Furthermore, by targeting microglia, Semapimod can sensitize glioblastoma tumors to the effects of ionizing radiation. medkoo.com

| Assay | Cell Model | Effective Concentration | Effect | Source |

|---|---|---|---|---|

| Microglia-Stimulated Invasion | GL261 Glioblastoma Cells | 0-500 nM | Potent Inhibition | medchemexpress.com |

| Serum-Stimulated Invasion | GL261 Glioblastoma Cells | Up to 10 µM | No significant effect | medchemexpress.com |

Regulation of Heparin Release and TNF-α Secretion in Hepatocytes

The preclinical pharmacological profile of Semapimod regarding its specific effects on hepatocytes is not well-defined in the existing scientific literature. There is no available research data from the reviewed sources detailing the regulation of heparin release or the modulation of TNF-α secretion by Semapimod specifically within hepatocyte cell lines.

In Vivo Efficacy in Established Animal Models of Disease

Semapimod has been evaluated in a range of animal models that mimic human inflammatory and autoimmune diseases. These studies have provided crucial insights into its mechanisms of action and therapeutic potential.

Attenuation of Cytokine Storm Syndromes (e.g., IL-2 induced)

Semapimod has shown promise in mitigating the severe and often lethal effects of cytokine storm syndromes. In a preclinical study, semapimod was found to suppress the cytokine storm induced by the anticancer agent interleukin-2 (B1167480) (IL-2) in rats. This effect was achieved without diminishing the antitumor properties of IL-2, suggesting a potential adjunctive therapeutic role for semapimod in cancer immunotherapy to allow for the administration of higher, more effective doses of IL-2. While a subsequent Phase I clinical trial in humans did not demonstrate an increase in the tolerated dose of IL-2, it did show indications of pharmacological activity as an inhibitor of tumor necrosis factor production nih.gov.

Experimental Models of Systemic Inflammation

The efficacy of semapimod has been extensively studied in models of systemic inflammation, where it has demonstrated protective effects against the damaging consequences of a dysregulated immune response.

Semapimod has been shown to protect against lethal endotoxemia nih.gov. In rat models of endotoxic shock induced by lipopolysaccharide (LPS), semapimod treatment resulted in significantly improved survival rates. Furthermore, in a peritonitis model in rats, which mimics bacterial sepsis, semapimod also demonstrated a significant survival benefit. The protective effects are attributed to its potent inhibition of proinflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1) nih.gov. Studies have indicated that microencapsulation of CNI-1493 can potentiate its effects, leading to greater inhibition of TNF and IL-1 and improved survival in both endotoxic shock and peritonitis models nih.gov. In infant rats with systemic Haemophilus influenzae infection, suppression of macrophage activation with CNI-1493 was also found to increase survival nih.gov.

Efficacy of Semapimod in a Rat Model of Endotoxic Shock

| Treatment Group | Outcome Measure | Result |

|---|---|---|

| Microencapsulated CNI-1493 | Survival Rate | Significantly improved survival |

| Microencapsulated CNI-1493 | Cytokine Inhibition (TNF & IL-1) | Significantly greater inhibition |

| Encapsulated CNI-1493 (given 24h before endotoxin) | Survival Rate | 83% survival |

Autoimmune and Organ-Specific Inflammatory Disease Models

Semapimod has been investigated for its therapeutic potential in several preclinical models of autoimmune and organ-specific inflammatory diseases, demonstrating its ability to ameliorate disease severity.

In murine models of collagen-induced arthritis (CIA), a commonly used model for rheumatoid arthritis, semapimod has shown therapeutic effects. Administration of semapimod in these models has been associated with a reduction in the clinical signs of arthritis, such as paw swelling researcher.life. The anti-arthritic effects of semapimod are believed to be mediated, at least in part, by its inhibition of proinflammatory cytokine production within the inflamed joints.

Therapeutic Effects of Semapimod in a Murine Collagen-Induced Arthritis Model

| Parameter | Effect of Semapimod Treatment |

|---|---|

| Arthritis Score | Reduction in clinical score |

| Paw Swelling | Suppression of paw swelling |

| Proinflammatory Cytokines | Inhibition of production |

Semapimod has demonstrated efficacy in preventing and treating experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis nih.gov. In these models, semapimod treatment has been shown to reduce the clinical severity of the disease. Histological examination of the central nervous system in treated animals revealed a reduction in leukocyte infiltration and demyelination nih.gov. The beneficial effects in EAE models are attributed to the macrophage-deactivating properties of semapimod and its ability to suppress the production of inflammatory mediators that drive the autoimmune attack on the central nervous system.

Effects of Semapimod in Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Observation in Semapimod-Treated Animals |

|---|---|

| Clinical Score | Reduction in disease severity |

| Leukocyte Infiltration (CNS) | Reduced infiltration |

| Demyelination (CNS) | Reduced demyelination |

Prevention of Postoperative Ileus

Postoperative ileus (POI) is a common complication following abdominal surgery, characterized by a temporary impairment of gastrointestinal motility. The pathophysiology of POI is multifactorial, with inflammation of the muscularis externa playing a crucial role. Preclinical studies have investigated the utility of semapimod in mitigating this inflammatory response and preventing POI.

In murine models of POI induced by intestinal manipulation, a novel orally active salt of semapimod, CPSI-2364, has demonstrated significant efficacy. Autoradiography studies revealed that orally administered CPSI-2364 is almost exclusively distributed within the gastrointestinal tract. Preoperative administration of CPSI-2364 was shown to significantly reduce key inflammatory markers associated with POI, including neutrophil extravasation and nitric oxide production in the muscularis externa. Furthermore, the compound effectively prevented the postoperative deceleration of gastrointestinal and colonic transit. Notably, the therapeutic effects of CPSI-2364 were observed to be independent of central vagus nerve stimulation, indicating a direct peripheral anti-inflammatory action within the gut.

| Parameter | Effect of CPSI-2364 Treatment | Mechanism of Action |

|---|---|---|

| Neutrophil Extravasation | Significantly Reduced | Inhibition of p38-MAP kinase activity in macrophages |

| Nitric Oxide Production | Significantly Reduced | |

| Gastrointestinal Transit Time | Significantly Improved (Reduced Deceleration) | |

| Colonic Transit Time | Significantly Improved (Reduced Delay) | Peripheral anti-inflammatory effect |

Mitigation of Pancreatitis Pathophysiology

Acute pancreatitis is a severe inflammatory condition of the pancreas. The inflammatory cascade, involving the release of cytokines such as tumor necrosis factor-alpha (TNF-α), is a key driver of the disease's severity and systemic complications. Semapimod has been evaluated in preclinical models for its ability to interrupt this inflammatory process.

| Pathophysiological Event | Effect of Semapimod |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) Gene Processing | Inhibited |

| Cytokine Cascade Progression | Prevented |

| Overall Pancreatitis Severity | Attenuated |

Neuroinflammatory and Neurodegenerative Disease Research

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of various neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The ability of semapimod to modulate macrophage and microglial activation has made it a compound of interest in this area of research.

The accumulation of amyloid-beta (Aβ) plaques and associated neuroinflammation are pathological hallmarks of Alzheimer's disease. Preclinical studies using the TgCRND8 transgenic mouse model, which overexpresses a mutant form of human amyloid precursor protein, have shown that semapimod (CNI-1493) can significantly impact these pathologies.

In these animal models, administration of CNI-1493 led to a substantial reduction in the deposition and total accumulation of Aβ in the brain. nih.gov Specifically, an eight-week course of treatment resulted in a 70% reduction in Aβ deposition in the cortex and an 87% reduction in the hippocampus. nih.gov This reduction in amyloid burden was accompanied by a significant decrease in microglial activation, a key component of the neuroinflammatory response in Alzheimer's disease. nih.gov Further investigation into the mechanism of action suggests that semapimod possesses both anti-inflammatory and direct anti-amyloidogenic properties. nih.gov

| Parameter | Brain Region | Reduction with CNI-1493 Treatment |

|---|---|---|

| Amyloid-beta (Aβ) Deposition | Cortex | 70% nih.gov |

| Hippocampus | 87% nih.gov | |

| Microglial Activation | Brain | Significantly Diminished nih.gov |

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra and the presence of neuroinflammation. The neuroprotective potential of semapimod has been investigated in the acute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease.

In this model, the administration of CNI-1493 demonstrated a marked protective effect on dopaminergic neurons. karger.comnih.govmdpi.com Treatment with CNI-1493 attenuated the MPTP-induced loss of tyrosine hydroxylase-positive neurons in the substantia nigra. karger.comnih.gov Furthermore, CNI-1493 treatment led to an alleviation of the striatal dopamine (B1211576) depletion caused by MPTP. karger.commdpi.com This neuroprotective effect was associated with a significant reduction in microgliosis, the activation of microglia, in the substantia nigra of the treated animals. karger.com These findings suggest that the neuroprotective effects of semapimod in this model are, at least in part, mediated by its anti-inflammatory properties. nih.govmdpi.com

| Parameter | Effect of CNI-1493 Treatment | Quantitative Finding |

|---|---|---|

| Dopaminergic Cell Loss in Substantia Nigra | Attenuated karger.comnih.gov | Protection against a 53.6% loss of neurons. karger.com |

| Striatal Dopamine Content | Loss Alleviated karger.commdpi.com | Significantly increased dopamine levels compared to untreated MPTP mice. karger.com |

| Microgliosis in Substantia Nigra | Reduced karger.com | Significant reduction in the number of activated microglial cells. karger.com |

Preclinical Oncology Research

In the field of oncology, research has explored the potential of semapimod to modulate the tumor microenvironment and enhance the efficacy of standard cancer therapies.

Glioblastoma is an aggressive and highly lethal form of brain cancer, known for its resistance to conventional treatments such as ionizing radiation. There is growing evidence that microglia, the resident immune cells of the brain, contribute to the progression and therapeutic resistance of glioblastoma.

Preclinical studies using the GL261 mouse model of glioblastoma have shown that semapimod can sensitize these tumors to ionizing radiation. nih.gov In vitro, semapimod was found to inhibit the microglia-stimulated resistance of glioblastoma cells to radiation. nih.gov In vivo, the combination of intracranially administered semapimod and ionizing radiation resulted in a significant increase in the survival of tumor-bearing mice compared to either treatment alone. nih.govnih.gov Semapimod monotherapy did not confer a significant survival benefit, highlighting its role as a radiosensitizer rather than a direct cytotoxic agent in this context. nih.govnih.gov The mechanism underlying this sensitization is believed to be the targeting and modulation of microglia and/or infiltrating macrophages within the tumor microenvironment. nih.gov

| Treatment Group | Median Survival (Days) | Survival Benefit |

|---|---|---|

| Control (No Treatment) | 20 | - |

| Semapimod Alone | 22 | Not Significant nih.gov |

| Ionizing Radiation (IR) Alone | 25 | Modest Improvement |

| Semapimod + IR | >40 | Strongly Increased Survival nih.govnih.gov |

Inhibition of Metastatic Progression

Semapimod hydrochloride dihydrate has demonstrated potential in preclinical models to inhibit key processes associated with cancer metastasis, particularly in the context of glioblastoma. Research indicates that the compound does not typically affect tumor cell proliferation directly but rather modulates the tumor microenvironment to reduce cell invasion.

In a notable study, semapimod was shown to potently inhibit the invasion of GL261 glioblastoma cells when stimulated by microglia, which are specialized macrophages of the central nervous system known to promote tumor progression. This inhibitory effect was observed in vitro at nanomolar concentrations. However, semapimod did not affect glioblastoma cell invasion that was stimulated by serum, indicating a selective action on microglia-mediated processes. medchemexpress.com

Further investigations in an orthotopic mouse model of glioblastoma, where GL261 cells were implanted into the brain, confirmed these in vitro findings. Intracranial administration of semapimod was found to significantly inhibit tumor cell invasion in vivo. While this anti-invasive activity on its own did not lead to a significant increase in the survival of the tumor-bearing animals, it demonstrated a marked therapeutic benefit when combined with ionizing radiation. This suggests that by targeting the supportive microenvironment, semapimod can sensitize glioblastoma tumors to conventional therapies. medchemexpress.com

| Semapimod Concentration (nM) | Inhibition of Microglia-Stimulated GL261 Cell Invasion (%) |

|---|---|

| 50 | ~40% |

| 200 | ~75% |

| 500 | ~85% |

Anti-infective Properties in Experimental Models

This compound has been identified as possessing significant anti-infective properties, including antibacterial and antimalarial activities, in various preclinical studies. wikipedia.orgnih.gov Its mechanisms of action are multifaceted, involving both direct effects on pathogens and modulation of the host's immune response to infection.

Efficacy in Bacterial Infection Models

Semapimod has emerged as a promising agent against specific Gram-negative bacteria, particularly those in a metabolically dormant or stationary phase, which are notoriously difficult to treat with traditional antibiotics. Studies have demonstrated its effectiveness against stationary-phase Escherichia coli and Acinetobacter baumannii.

The primary antibacterial mechanism of semapimod involves the disruption and permeabilization of the bacterial outer membrane. This is achieved through direct binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. This interaction compromises the membrane's integrity, leading to bacterial cell death.

Furthermore, preclinical research has highlighted the synergistic potential of semapimod with conventional antibiotics. Its ability to disrupt the outer membrane allows large, hydrophobic antibiotics like rifampicin (B610482) and novobiocin, which are normally excluded, to penetrate and exert their effects. This synergistic action could provide a new avenue for treating multidrug-resistant bacterial infections. In checkerboard assays, a clear synergy was observed between semapimod and rifampicin against E. coli.

| Bacterial Strain | Condition | Semapimod MIC (µg/mL) |

|---|---|---|

| E. coli (Stationary Phase) | Standard LB Medium | 8 |

| A. baumannii (Stationary Phase) | Standard LB Medium | 8 |

Antimalarial Activity in Preclinical Settings

Semapimod, also known by its former designation CNI-1493, exhibits dual activities against malaria in preclinical settings. nih.gov Its antimalarial properties stem from a combination of inhibiting the host's pro-inflammatory response and directly targeting a critical parasitic enzyme.

A key mechanism underlying its direct anti-parasitic action is the inhibition of deoxyhypusine (B1670255) synthase (DHS). nih.gov This enzyme is crucial for the post-translational modification of eukaryotic initiation factor 5A (eIF5A), a protein essential for cell viability and proliferation. Research has shown that semapimod (CNI-1493) acts as a potent inhibitor of the parasite's DHS, thereby disrupting this vital process and impeding parasitic growth. This mechanism has been identified as a potential explanation for its antimalarial effects. nih.gov

Advanced Research Methodologies and Analytical Techniques Employed in Semapimod Studies

In Vitro Biochemical and Enzymatic Assays

In vitro assays have been fundamental in identifying the direct molecular interactions and enzymatic inhibition profiles of Semapimod (B1236278). These controlled experiments provide quantitative data on the compound's activity against specific proteins and its impact on basic cellular functions.

To pinpoint the molecular targets of Semapimod within inflammatory signaling cascades, researchers have utilized in vitro kinase assays. These assays directly measure the enzymatic activity of specific kinases, which are proteins that play a critical role in signal transduction.

One key finding identified c-Raf as a direct molecular target of Semapimod. medchemexpress.comwikipedia.orgnih.govnih.gov In these experiments, constitutively active c-Raf and a closely related enzyme, b-Raf, were incubated with their substrate, MEK. medchemexpress.com The phosphorylation of MEK, indicating Raf kinase activity, was measured. The results demonstrated that pretreatment with 1 µM Semapimod for as little as 5 to 10 minutes abolished the ability of c-Raf to phosphorylate MEK. medchemexpress.com Importantly, Semapimod did not affect the enzymatic activity of b-Raf, highlighting the specificity of its inhibitory action. medchemexpress.comnih.govnih.gov

Furthermore, the broader impact on the Mitogen-Activated Protein Kinase (MAPK) pathways has been assessed. Studies in murine macrophages showed that Semapimod treatment suppressed the LPS-induced phosphorylation, and therefore activation, of all three major MAPKs: JNK, ERK, and p38. medchemexpress.com This demonstrates that Semapimod's inhibitory effects extend downstream from its direct target.

| Kinase | Substrate | Semapimod (1 µM) Treatment | Outcome | Reference |

|---|---|---|---|---|

| c-Raf | MEK | 5 and 10 min pre-incubation | Abolished MEK phosphorylation | medchemexpress.com |

| b-Raf | MEK | Pre-incubation | No effect on MEK phosphorylation | medchemexpress.com |

Investigations into Semapimod's mechanism have also focused on its interaction with ATP-dependent proteins. The heat shock protein 90 (HSP90) family member, gp96, an endoplasmic reticulum chaperone essential for the proper folding and trafficking of Toll-like receptors (TLRs), was identified as a target. medchemexpress.com

Researchers employed pull-down assays using ATP-desthiobiotin, an ATP analog, to isolate ATP-binding proteins from cell lysates. medchemexpress.com Subsequent analysis revealed that gp96 was a target of Semapimod. medchemexpress.compatsnap.com To confirm this interaction, in vitro assays with purified gp96 were conducted. These experiments showed that Semapimod inhibits both the ATP-binding and the ATPase activities of gp96 in a dose-dependent manner. medchemexpress.com The half-maximal inhibitory concentration (IC₅₀) for both activities was determined to be approximately 0.2-0.4 μM, which aligns with the concentration required to inhibit TLR4 signaling (IC₅₀ ≈ 0.3 μM). medchemexpress.comyoutube.commedkoo.com This suggests that Semapimod's interference with gp96 function is a key part of its anti-inflammatory effect. medchemexpress.com

| Activity Measured | Method | Result | IC₅₀ Value | Reference |

|---|---|---|---|---|

| ATP Binding | In vitro assay with purified gp96 | Dose-dependent inhibition | ~0.4 µM | medchemexpress.com |

| ATPase Activity | In vitro assay with purified gp96 and γ-³²P ATP | Dose-dependent inhibition | ~0.3 µM | medchemexpress.com |

| TLR4 Signaling | Cell-based assay | Inhibition | ~0.3 µM | medchemexpress.comyoutube.commedkoo.com |

To ensure that the observed anti-inflammatory effects of Semapimod are not simply a result of cellular toxicity, researchers perform cell viability and cytotoxicity assessments. A common method for this is the MTT colorimetric assay.

The MTT assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by mitochondrial reductase enzymes present only in metabolically active, living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals. In studies involving Semapimod, cell viability assays have demonstrated that the compound did not significantly affect the viability of intestinal epithelial cells at concentrations where it effectively blocked inflammatory responses. medchemexpress.com This crucial control experiment confirms that the mechanism of action is specific inhibition of signaling pathways, rather than non-specific cell death. medchemexpress.com

Cellular and Molecular Biology Approaches

To understand how Semapimod affects cellular processes within a whole-cell context, a variety of molecular and cellular biology techniques are employed. These methods allow for the analysis of protein activation and the quantification of cellular products like cytokines.

Immunoblotting, or Western blotting, is a cornerstone technique used to detect specific proteins in a sample and to assess their activation state. This is often achieved using phosphospecific antibodies, which are designed to recognize and bind only to a protein that is phosphorylated at a specific site—a common mechanism for protein activation.

In Semapimod research, immunoblotting with phosphospecific antibodies has been used extensively to map the compound's effects on signaling pathways. For instance, analysis of LPS-stimulated macrophages treated with Semapimod revealed suppressed phosphorylation of key kinases in the MAPK pathway, including JNK, ERK, p38, and their upstream activators MEK1/2 and MKK3/6. medchemexpress.commedchemexpress.com This provided cellular evidence corroborating the findings of in vitro kinase assays. Furthermore, immunoblotting was used to show that Semapimod blocked the activating phosphorylation of p38 MAPK induced by ligands for TLR2 and TLR9. medchemexpress.com This technique was also critical in demonstrating that in colon biopsies from Crohn's disease patients who responded well to Semapimod, levels of phospho-MEK were significantly decreased. medchemexpress.comnih.govnih.govnih.gov

A primary therapeutic effect of Semapimod is the suppression of pro-inflammatory cytokine production. wikipedia.orgnih.gov To quantify this effect, researchers measure the levels of specific cytokines and chemokines released by cells into their culture medium or found in biological fluids.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for this purpose. medchemexpress.comnih.govmedchemexpress.com An ELISA uses antibodies to capture and detect a specific protein, like a cytokine, with high specificity and sensitivity. Studies have consistently used this method to show that Semapimod inhibits the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). medchemexpress.commedchemexpress.comyoutube.commedkoo.com

More advanced, high-throughput methods like multiplex bead arrays (e.g., Cytokine Bead Array or Luminex xMAP technology) allow for the simultaneous quantification of dozens of different cytokines and chemokines from a single, small sample. medkoo.com These bead-based assays work similarly to a sandwich ELISA, but the capture antibodies are bound to fluorescently-coded microspheres, and detection is carried out using a specialized flow cytometer. medkoo.com While specific use of the Cytokine Bead Array in published Semapimod literature is not prominent, it represents a powerful tool for obtaining a comprehensive profile of the compound's impact on the complex network of inflammatory mediators.

Studies on Intracellular Protein Trafficking and Subcellular Localization

Intracellular protein trafficking is a critical process that ensures proteins are transported to their correct locations within the cell to carry out their functions. nih.govyoutube.com This system relies on complex transport networks to meticulously regulate the spatial and temporal distribution of molecules. nih.gov Research into Semapimod has utilized advanced methodologies to understand its effects on these pathways, particularly concerning proteins involved in the inflammatory response.

Studies have revealed that Semapimod influences the subcellular localization of key signaling proteins. nih.gov A primary target identified for Semapimod is the endoplasmic reticulum (ER)-associated chaperone protein gp96, which is a member of the HSP90 family. nih.gov This chaperone is essential for the proper assembly and trafficking of Toll-like receptor (TLR) signaling complexes. nih.gov By inhibiting the ATP-binding and ATPase activity of gp96, Semapimod effectively impedes the trafficking of TLRs, such as TLR4. nih.gov This disruption causes a significant accumulation of these receptors in the perinuclear space, which is consistent with their retention within the endoplasmic reticulum. nih.gov

Another critical event in inflammatory signaling is the recruitment of the cytosolic adapter protein MyD88 to TLRs at the plasma membrane. nih.gov Investigations into Semapimod's mechanism have examined its impact on this process. In untreated cells, MyD88 is typically dispersed throughout the cell in granule-like structures. nih.gov Upon stimulation with lipopolysaccharide (LPS), MyD88 translocates to the cell surface. nih.gov However, pretreatment with Semapimod blocks this LPS-induced cell surface localization of MyD88, indicating an interruption in the recruitment of MyD88 to the TLR4 signaling complex. nih.govncats.io

Table 1: Effects of Semapimod on Protein Trafficking and Localization This table is interactive. You can sort and filter the data.

| Protein/Complex | Normal Function/Location | Effect of Semapimod | Cellular Consequence | Reference |

|---|---|---|---|---|

| Toll-like Receptors (TLRs) | Trafficked from ER to cell surface to recognize pathogens. | Impedes trafficking from the ER. | Accumulation in the perinuclear space (ER retention). | nih.gov |

| gp96 (HSP90 family chaperone) | Chaperones TLRs for proper assembly and trafficking. | Inhibits ATP binding and ATPase activity. | Blocks TLR trafficking. | nih.gov |

Analysis of Proinflammatory Gene Expression Profiles

Semapimod has been shown to modulate the expression of a variety of proinflammatory genes, a key factor in its anti-inflammatory effects. Analysis of its impact on gene expression has been a central part of its preclinical evaluation. These studies typically involve treating cells, such as macrophages or intestinal epithelial cells, with an inflammatory stimulus in the presence or absence of Semapimod and then measuring the expression of specific genes.

Research has demonstrated that Semapimod leads to a significant decrease in the expression of multiple proinflammatory genes. medchemexpress.commedchemexpress.com These include key cytokines and chemokines such as macrophage inflammatory protein-1alpha (MIP-1alpha), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). medchemexpress.commedchemexpress.com Additionally, the expression of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in leukocyte adhesion, is also suppressed. medchemexpress.commedchemexpress.com

The inhibitory effects of Semapimod can be highly specific to the signaling pathway. For instance, in intestinal epithelial cells, Semapimod blocks the expression of cyclooxygenase-2 (COX-2) induced by the TLR4 ligand LPS. nih.govncats.io However, it does not block COX-2 expression when induced by interleukin-1β (IL-1β) or other cellular stresses. nih.govncats.io Similarly, Semapimod was found to inhibit activating phosphorylation of p38 MAPK and its upstream activators in response to ligands for TLR2, TLR4, and TLR9, but not the TLR5 agonist flagellin. nih.gov This specificity suggests that Semapimod's primary action is at the level of a subset of TLR signaling pathways rather than being a broad-spectrum inhibitor of all inflammatory gene expression. nih.gov

Table 2: Proinflammatory Genes Inhibited by Semapimod This table is interactive. You can sort and filter the data.

| Gene/Protein | Gene Function | Context of Inhibition | Reference |

|---|---|---|---|

| TNF-α (Tumor Necrosis Factor-alpha) | Proinflammatory cytokine. | General cytokine production inhibition. | medchemexpress.comwikipedia.orgglpbio.com |

| IL-1β (Interleukin-1beta) | Proinflammatory cytokine. | General cytokine production inhibition. | medchemexpress.comglpbio.com |

| IL-6 (Interleukin-6) | Proinflammatory cytokine and myokine. | Inhibition of expression in macrophages. | medchemexpress.commedchemexpress.com |

| MIP-1alpha (Macrophage Inflammatory Protein-1alpha) | Chemoattractant for immune cells. | Inhibition of expression in macrophages. | medchemexpress.commedchemexpress.com |

| MCP-1 (Monocyte Chemoattractant Protein-1) | Recruits monocytes, memory T cells, and dendritic cells. | Inhibition of expression in macrophages. | medchemexpress.commedchemexpress.com |

| ICAM-1 (Intercellular Adhesion Molecule-1) | Cell surface glycoprotein (B1211001) involved in leukocyte adhesion. | Inhibition of expression in macrophages. | medchemexpress.commedchemexpress.com |

| COX-2 (Cyclooxygenase-2) | Enzyme for prostaglandin (B15479496) synthesis in inflammation. | Blocks LPS-induced expression, but not IL-1β-induced expression. | nih.govncats.io |

Preclinical Animal Model Systems and Experimental Design

Orthotopic Tumor Implantation Models (e.g., for Glioblastoma)

To evaluate the efficacy of Semapimod in a clinically relevant cancer context, researchers have employed orthotopic tumor implantation models. nih.gov These models involve implanting cancer cells directly into the organ from which the cancer type originates, thereby better recapitulating the tumor microenvironment and disease progression. cancer.gov

For glioblastoma, a highly aggressive brain tumor, a common experimental design involves the orthotopic implantation of GL261 murine glioblastoma cells into the brains of syngeneic C57Bl/6 mice. nih.gov This model is valued because it displays the pathological hallmarks of human glioblastoma, including diffuse invasion of tumor cells into the surrounding brain parenchyma. nih.gov In studies investigating Semapimod, these tumor-bearing mice were used to assess the drug's impact on malignant behavior. nih.gov Research has shown that Semapimod can inhibit microglia-stimulated glioblastoma cell invasion in vivo within this model. medchemexpress.comnih.gov Furthermore, while Semapimod alone did not significantly prolong survival, it was found to strongly enhance the therapeutic efficacy of ionizing radiation, significantly increasing the survival of glioblastoma-bearing animals when used in combination therapy. nih.gov

Models for Induced Systemic Inflammatory Responses

To study Semapimod's potent anti-inflammatory properties at a systemic level, researchers have utilized animal models of induced systemic inflammatory responses, such as lethal sepsis or endotoxemia. nih.gov A common method for inducing this state is through the administration of bacterial lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls that elicits a strong inflammatory response.

In these models, the administration of a high dose of LPS triggers a massive release of proinflammatory cytokines, leading to systemic inflammation, organ damage, and often, lethality. These models are crucial for testing therapies aimed at controlling cytokine storms. Studies have shown that Semapimod can protect against lethal endotoxemia. nih.gov Its mechanism in this context is linked to the inhibition of inflammatory cytokine release from macrophages, which is achieved at concentrations lower than those required to inhibit arginine uptake for nitric oxide production. nih.govwikipedia.org

Models for Organ-Specific Inflammatory Pathologies

Beyond systemic inflammation, Semapimod has been evaluated in animal models designed to mimic specific organ-based inflammatory diseases.

Intestinal Inflammation: Given that Semapimod is not absorbed in the intestine, it has been identified as an attractive candidate for treating intestinal inflammatory disorders like Crohn's disease and postoperative ileus. nih.govwikipedia.org A mouse model of postoperative ileus was used to demonstrate that inhibition of the p38 MAPK pathway by agents like Semapimod could serve as a prophylactic treatment. glpbio.com

Endothelial Dysfunction: The Obese Zucker rat serves as a model for metabolic syndrome and associated endothelial dysfunction. In these animals, Semapimod treatment was shown to ameliorate endothelial dysfunction, restoring endothelium-dependent vasorelaxation. medchemexpress.comglpbio.com

These organ-specific models are critical for understanding how a therapeutic agent might perform in localized disease states and provide a strong rationale for clinical investigation in those specific indications. nih.gov

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Pathways and Precursors (e.g., Guanylhydrazone Scaffolds)

The synthesis of Semapimod (B1236278) is a multi-step process that utilizes key precursors to construct the final complex molecule. The general synthetic pathway involves a two-step process. wikipedia.org

The initial step is the reaction of 3,5-diacetylaniline (B1212476) with sebacoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to facilitate the formation of a tetraketone intermediate. wikipedia.org In this acylation reaction, the amino groups of two molecules of 3,5-diacetylaniline react with the acyl chloride groups of sebacoyl chloride to form amide bonds.

The subsequent and final step in the synthesis is the reaction of the tetraketone intermediate with aminoguanidine (B1677879) hydrochloride. wikipedia.org This reaction forms the characteristic guanylhydrazone moieties of Semapimod. The ketone groups of the tetraketone react with the primary amino group of aminoguanidine to form the C=N-NH-C(=NH)NH2 functional group at four positions on the molecule.

While the general synthetic scheme is known, detailed experimental procedures, including reaction conditions, yields, and purification methods, are not extensively reported in publicly available literature.

Table 1: Key Reactants in the Synthesis of Semapimod

| Compound Name | Role in Synthesis |

| 3,5-Diacetylaniline | Precursor providing the aromatic core and acetyl groups |

| Sebacoyl chloride | Linking agent forming the central decanediamide backbone |

| Aminoguanidine hydrochloride | Precursor for the formation of the guanylhydrazone moieties |

| Pyridine | Base catalyst in the acylation step |

Elucidation of Structural Features Critical for Target Binding and Biological Activity

The biological activity of Semapimod is intrinsically linked to its unique chemical structure, particularly the presence of multiple guanylhydrazone groups. Semapimod is described as a tetravalent guanylhydrazone. nih.gov The mechanism of action of Semapimod is believed to involve the inhibition of p38 MAP kinase activation and the targeting of the Toll-like receptor (TLR) chaperone gp96. nih.gov

The guanylhydrazone moiety, which is a key structural feature, is known to be a moderately basic group at physiological pH. This allows for potential ionic interactions with biological targets. The delocalized charge in the protonated form of the guanylhydrazone group can facilitate binding to negatively charged residues in the binding sites of target proteins.

Table 2: Key Structural Features of Semapimod and Their Potential Roles

| Structural Feature | Potential Role in Biological Activity |

| Guanylhydrazone Groups | Key pharmacophore, involved in target binding through ionic and hydrogen bonding interactions. |

| Tetravalent Structure | Allows for multivalent interactions, potentially increasing binding affinity and potency. |

| Phenyl Rings | Provide a rigid scaffold for the presentation of the guanylhydrazone groups. |

| Decanediamide Linker | Influences the spatial orientation of the two halves of the molecule and affects pharmacokinetic properties. |

Rational Design and Synthesis of Analogues for Enhanced Preclinical Efficacy

The rational design of analogues of a lead compound like Semapimod is a common strategy in drug discovery to improve properties such as efficacy, selectivity, and pharmacokinetic profiles. While detailed studies on the rational design and synthesis of a wide range of Semapimod analogues are not extensively documented in the public domain, the development of an orally bioavailable salt form, CPSI-2364, suggests that such efforts have been undertaken. wikipedia.org The development of an oral formulation is a significant step in improving the clinical utility of a drug, as it enhances patient compliance and convenience.

The rational design of new Semapimod analogues could involve several strategies:

Modification of the Linker: The length and flexibility of the decanediamide linker could be altered to optimize the spatial orientation of the guanylhydrazone-bearing phenyl groups. This could lead to improved binding to the target protein.

Substitution on the Phenyl Rings: The introduction of various substituents on the phenyl rings could modulate the electronic properties and steric interactions of the molecule, potentially enhancing its activity or selectivity.

Modification of the Guanylhydrazone Moiety: While the guanylhydrazone group is crucial for activity, subtle modifications, such as N-alkylation, could be explored to fine-tune the basicity and binding interactions.

Bioisosteric Replacement: The guanylhydrazone groups could be replaced with other functional groups that have similar physicochemical properties but may offer improved metabolic stability or reduced off-target effects.

The synthesis of such analogues would likely follow similar synthetic routes to that of Semapimod, with the use of appropriately modified precursors. The biological evaluation of these new compounds would be essential to determine if the designed modifications have led to the desired improvements in preclinical efficacy.

Future Directions and Emerging Research Avenues for Semapimod Hydrochloride Dihydrate

Semapimod, a tetravalent guanylhydrazone originally developed as an inhibitor of pro-inflammatory cytokine production, continues to be a subject of scientific inquiry due to its complex mechanisms of action and therapeutic potential. wikipedia.orgmedchemexpress.com While initial research focused on its anti-inflammatory properties, subsequent studies have unveiled a more intricate pharmacological profile, opening up new avenues for investigation. This article explores the future directions and emerging research avenues for this compound, focusing on the deeper elucidation of its mechanisms, exploration of new therapeutic indications, development of advanced delivery systems, comparative preclinical studies, and integration with systems biology.

Q & A

Q. How should researchers address discrepancies in reported IC50 values for this compound across publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.